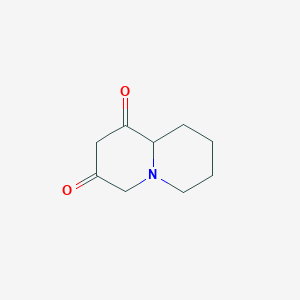

4-(2-Azidoethyl)-2,2-dimethylthiomorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

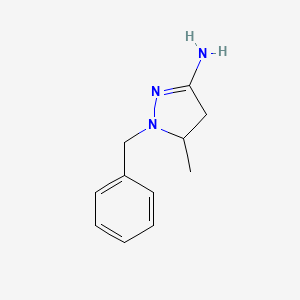

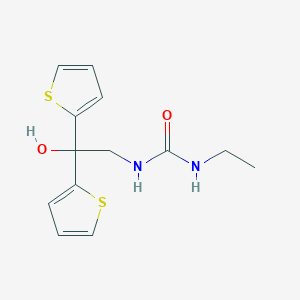

“4-(2-Azidoethyl)-2,2-dimethylthiomorpholine” is a complex organic compound. Azidoethyl groups are often used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, azido compounds are often synthesized using azide salts or by substitution reactions involving halides .Chemical Reactions Analysis

Azido compounds are known to participate in click chemistry, specifically in the Huisgen 1,3-dipolar cycloaddition . This reaction is often used to attach various functional groups to a molecule.Scientific Research Applications

Applications in Medicinal Chemistry

Neurokinin-1 Receptor Antagonists : Compounds with azido groups have been involved in the synthesis of neurokinin-1 (NK1) receptor antagonists, which are significant for their roles in clinical efficacy against emesis and depression. The construction of these compounds involves steps that could potentially align with the reactivity of azidoethylated thiomorpholines, highlighting their relevance in developing orally active, water-soluble drugs with high affinity and effectiveness in preclinical tests (Harrison et al., 2001).

Antitumor Agents : The study of phenyl-substituted derivatives for antitumor activity indicates that compounds with specific structural features can achieve lower DNA binding abilities without intercalating DNA, suggesting the importance of molecular structure in therapeutic effectiveness. This could imply the potential for derivatives of 4-(2-Azidoethyl)-2,2-dimethylthiomorpholine in cancer research, aiming for compounds with optimized biological activity and minimal DNA association (Atwell et al., 1989).

Applications in Organic Synthesis

Palladium-Catalyzed Aminocarbonylations : The role of dimethylformamide (DMF) as a carbon monoxide source in palladium-catalyzed reactions demonstrates the versatility of nitrogen-containing compounds in facilitating complex organic transformations. This insight suggests potential applications of azidoethylated thiomorpholines in synthesizing aryl amides, contributing to the field of organic synthesis by providing new pathways and methodologies for compound development (Wan et al., 2002).

Environmental Applications

Removal of Pesticides from Wastewater : The use of low-cost biosorbents for pesticide removal highlights the significance of chemical structure in environmental remediation. While the direct application of this compound is not mentioned, the research underlines the importance of functional groups and molecular frameworks in adsorbing contaminants, suggesting potential exploratory pathways for its use in environmental protection (Boudesocque et al., 2008).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(2-azidoethyl)-2,2-dimethylthiomorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4S/c1-8(2)7-12(5-6-13-8)4-3-10-11-9/h3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRSXZYSUOWDSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCS1)CCN=[N+]=[N-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2766406.png)

![3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2766412.png)

![7-benzyl-1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2766414.png)

![N-(3,4-dimethylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2766417.png)

![N,N,4-trimethyl-2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)thiazole-5-carboxamide](/img/structure/B2766420.png)

![2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B2766421.png)